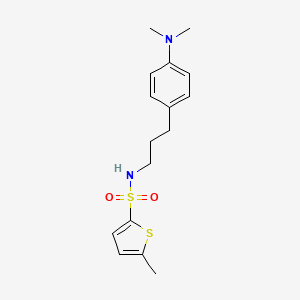

N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

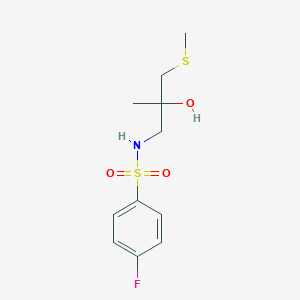

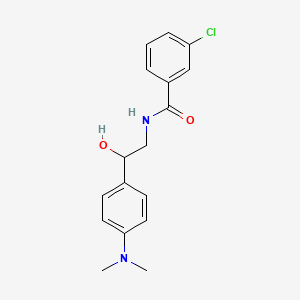

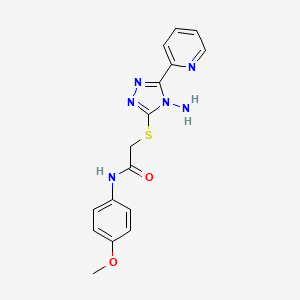

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom, and this SO2 group is connected to a nitrogen atom. They are known for their antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Tautomeric Behavior and Spectroscopic Investigation

Sulfonamide derivatives, including those related to the query compound, have been the subject of extensive research due to their diverse applications in bioorganics and medicinal chemistry. The tautomeric behavior, which significantly impacts pharmaceutical and biological activities, has been investigated using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance, highlighting the importance of molecular conformation in drug design and application (Erturk et al., 2016).

Fluorescent Molecular Probes

The development of new fluorescent solvatochromic dyes, incorporating sulfonamide groups, has been reported. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity, making them useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Antiproliferative Activity

Research has been conducted on synthesizing 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds were evaluated for their in-vitro antiproliferative activity against various cancer cell lines, with some showing significant activity. This highlights the potential of sulfonamide derivatives in cancer research and therapy (Pawar et al., 2018).

Binding Studies and Protein Interaction

The binding of sulfonamide derivatives to proteins such as bovine serum albumin has been studied using fluorescent probe techniques. These studies provide insights into the nature of drug-protein interactions, which are crucial for understanding the pharmacokinetics and pharmacodynamics of drugs (Jun et al., 1971).

Enzyme Inhibition for Alzheimer’s Disease

Sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target enzyme in Alzheimer’s disease therapy. This research contributes to the development of novel therapeutic agents for treating neurodegenerative diseases (Abbasi et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been used as monomers to synthesize self-healing ph-responsive hydrogels for drug delivery applications . They have also been used as cationic monomers to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery .

Mode of Action

It’s known that similar compounds can undergo radical polymerization and cross-linking reactions . The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Biochemical Pathways

Similar compounds have been shown to affect the radical polymerization and cross-linking reactions .

Pharmacokinetics

Similar compounds are known to be water-soluble , which can influence their absorption and distribution in the body.

Result of Action

Similar compounds have been used to synthesize self-healing ph-responsive hydrogels for drug delivery applications and to develop gene delivery vectors .

Action Environment

The ph responsiveness of similar compounds suggests that changes in environmental ph could potentially influence their action .

Safety and Hazards

Orientations Futures

The future directions for research on a compound depend on its properties and potential applications. For sulfonamides and similar compounds, research is often focused on developing new derivatives with improved properties, such as increased potency, reduced side effects, or improved bioavailability .

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S2/c1-13-6-11-16(21-13)22(19,20)17-12-4-5-14-7-9-15(10-8-14)18(2)3/h6-11,17H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZZGTDIZOQORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)

![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)

![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)

![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)

![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)

![N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B3015844.png)

![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)